molecular formula C24H26FN3O3 B2654821 Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate CAS No. 877632-77-4

Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2654821
CAS No.: 877632-77-4
M. Wt: 423.488
InChI Key: ASNILPDOVJQAJO-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and a furan-2-yl moiety. The benzyl carbamate group enhances lipophilicity and may influence metabolic stability. Piperazine derivatives are widely explored in medicinal chemistry for their ability to modulate neurotransmitter receptors (e.g., dopamine, serotonin) . The 4-fluorophenyl group likely improves binding selectivity and metabolic resistance due to fluorine’s electronegativity, while the furan ring may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

benzyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-20-8-10-21(11-9-20)27-12-14-28(15-13-27)22(23-7-4-16-30-23)17-26-24(29)31-18-19-5-2-1-3-6-19/h1-11,16,22H,12-15,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNILPDOVJQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Introduction of the Furan Moiety: The next step involves the reaction of the piperazine derivative with a furan-2-yl ethyl halide to form the intermediate compound.

    Carbamate Formation: Finally, the intermediate compound is reacted with benzyl chloroformate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing the piperazine moiety, such as Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate, exhibit antidepressant-like effects. The structural similarity to known antidepressants suggests that this compound may interact with serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A (5-HT2A), which plays a crucial role in mood regulation .

Antitumor Activity

Studies have shown that derivatives of piperazine can demonstrate antitumor properties. The incorporation of the furan ring may enhance the interaction with biological targets involved in cancer progression. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against bacterial strains, showing promising results. The presence of the fluorophenyl group may contribute to enhanced activity against resistant strains, making it a candidate for further exploration in antimicrobial therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the piperazine and furan components can lead to variations in potency and selectivity for specific receptors or enzymes.

ModificationEffect on Activity
Fluorine substitution on phenylIncreases binding affinity to serotonin receptors
Furan ring presenceEnhances biological activity against cancer cells
Alkyl chain lengthAffects solubility and bioavailability

Case Study 1: Antidepressant Efficacy

In a study published in PubMed Central, researchers synthesized several piperazine derivatives and evaluated their binding affinity to serotonin receptors. This compound demonstrated significant binding affinity, correlating with observed antidepressant-like behaviors in animal models .

Case Study 2: Antitumor Screening

Another study focused on the antitumor properties of similar compounds against human cancer cell lines. The results indicated that modifications leading to increased lipophilicity resulted in enhanced cell permeability and cytotoxicity against breast cancer cells . This suggests that this compound could be a valuable lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Analog 1: tert-Butyl (2-(2-(4-(4-(2-(5-Amino-2-(furan-2-yl)-7H-pyrazolo-[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)-phenoxy)ethoxy)ethyl)carbamate ()

  • Structural Differences :
    • Core Heterocycle : Contains a pyrazolo-triazolo-pyrimidine system, absent in the target compound.
    • Carbamate Group : tert-butyl instead of benzyl, reducing steric bulk and altering solubility.
    • Linker : Ethoxyethyl spacer between piperazine and carbamate.
  • Functional Implications: The heterocyclic core suggests adenosine A2A receptor targeting, as noted in ’s study on fluorescent ligands . The tert-butyl group may enhance metabolic stability but reduce membrane permeability compared to benzyl.
  • Synthesis : Uses DMF as solvent and DIPEA as base, similar to standard carbamate coupling strategies .

Analog 2: Benzyl (1-(diphenoxyphosphoryl)-2-(4-fluorophenyl)ethyl)carbamate ()

  • Structural Differences: Phosphoryl Group: Replaces the piperazine-furan system with a diphenoxyphosphoryl moiety. Substituent Position: The 4-fluorophenyl group is directly attached to the ethyl chain.
  • Retains the benzyl carbamate, suggesting similar synthetic accessibility.
  • Synthesis : Achieved 70% yield via condensation of 2-(4-fluorophenyl)acetaldehyde with phosphoryl reagents, followed by carbamate formation .

Analog 3: Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate ()

  • Structural Differences: Substituents: Trifluoromethylphenoxy and ethyl-methyl carbamate groups. Core Structure: Lacks piperazine and furan, featuring a propyl chain instead.
  • Propyl chain may reduce conformational rigidity compared to piperazine-containing analogs .

Comparative Data Table

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Piperazine + furan Pyrazolo-triazolo-pyrimidine + piperazine Diphenoxyphosphoryl + 4-fluorophenyl
Carbamate Group Benzyl tert-Butyl Benzyl
Key Functional Groups 4-Fluorophenyl, furan Furan, amino-pyrimidine Phosphoryl, 4-fluorophenyl
Synthetic Yield Not reported Not explicitly stated 70%
Potential Targets Dopamine/serotonin receptors (inferred) Adenosine A2A receptors Enzymes (e.g., phosphatases)
Metabolic Stability High (fluorine substitution) Moderate (tert-butyl group) Moderate (phosphoryl hydrolysis susceptibility)

Key Research Findings

  • Piperazine vs. Phosphoryl Moieties : Piperazine derivatives (target compound, Analog 1) are more likely to target CNS receptors, while phosphoryl-containing analogs (Analog 2) may interact with enzymatic sites .
  • Carbamate Substituents : Benzyl carbamates (target compound, Analog 2) balance lipophilicity and synthetic feasibility, whereas tert-butyl (Analog 1) may prioritize stability over bioavailability .
  • Fluorine’s Role: The 4-fluorophenyl group in the target compound and Analog 2 enhances binding affinity and resistance to oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H27FN4O3C_{25}H_{27}FN_{4}O_{3}, with a molecular weight of 450.5 g/mol. The structure features a benzyl group, a piperazine moiety substituted with a fluorophenyl group, and a furan ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₂O₆
Molecular Weight450.5 g/mol
CAS Number877632-04-7

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including the alkylation of piperazine derivatives. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with benzyl chloroacetate under basic conditions to form the desired product.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the cytotoxicity of various benzofuran derivatives against human cancer cell lines such as A549 and HT-29, revealing promising results for compounds containing the furan motif .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell Line
Benzofuran Derivative A15.0A549
Benzofuran Derivative B22.5HT-29
Benzyl Carbamate Analog18.0MCF-7

Enzyme Inhibition

In addition to anticancer effects, this compound has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. A derivative was found to exhibit competitive inhibition with an IC50 value of 40.43 µM against Agaricus bisporus tyrosinase, indicating potential applications in skin whitening products .

Case Studies

  • Study on Antimelanogenic Effects : A recent study evaluated several piperazine-based compounds for their antimelanogenic effects on B16F10 cells. The results indicated that certain derivatives significantly reduced melanin production without exhibiting cytotoxicity, highlighting their potential for cosmetic applications .
  • Anticancer Efficacy in Breast Cancer : Another investigation focused on the efficacy of related piperazine compounds against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 18 μM, demonstrating its potential as a therapeutic agent in cancer treatment .

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